Furaptra

描述

Furaptra, also known as mag-fura-2, is a fluorescent indicator primarily used for detecting magnesium ions. It is a derivative of the calcium indicator fura-2 and is known for its ability to bind both magnesium and calcium ions. This compound is widely used in biological and chemical research due to its high sensitivity and specificity for magnesium ions.

准备方法

Furaptra is synthesized through a series of chemical reactions involving the modification of the fura-2 structure. The synthetic route typically involves the introduction of specific functional groups that enhance its affinity for magnesium ions. The preparation of this compound involves the following steps:

Starting Material: The synthesis begins with the preparation of the fura-2 compound.

Functional Group Modification: Specific functional groups are introduced to the fura-2 structure to enhance its magnesium-binding properties.

Purification: The synthesized this compound is purified using chromatographic techniques to obtain a high-purity product.

Industrial production methods for this compound involve large-scale synthesis using similar chemical routes but with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Furaptra undergoes various chemical reactions, primarily involving its interaction with metal ions. The key reactions include:

Binding with Magnesium Ions: this compound binds with magnesium ions, resulting in a shift in its fluorescence properties. This reaction is highly specific and occurs under physiological conditions.

Binding with Calcium Ions: Although this compound is primarily used for magnesium detection, it also binds with calcium ions, albeit with lower affinity. This reaction is useful for detecting high calcium concentrations.

Fluorescence Shift: Upon binding with magnesium or calcium ions, this compound undergoes a fluorescence shift, which can be measured using fluorescence microscopy or spectroscopy.

Common reagents used in these reactions include magnesium and calcium salts, which are added to the this compound solution to induce the binding reaction. The major products formed from these reactions are the this compound-metal ion complexes, which exhibit distinct fluorescence properties.

科学研究应用

Measurement of Intracellular Magnesium Levels

Furaptra is extensively used for measuring intracellular magnesium concentrations in various cell types. For instance, a study involving rat ventricular myocytes demonstrated that this compound could accurately measure changes in intracellular magnesium levels during different physiological states. The relationship between fluorescence ratio signals and intracellular free magnesium concentrations was established, providing critical insights into cellular magnesium dynamics .

Calcium Transient Studies

In addition to magnesium, this compound has been applied in studies measuring calcium ion transients in cardiac myocytes. It allows researchers to observe calcium signaling events in real-time, which are crucial for understanding cardiac function and pathology . The ability to monitor both calcium and magnesium ions simultaneously enhances the understanding of their interplay in cellular signaling.

Fixation for Immunofluorescence Studies

This compound can be fixed in situ using EDC/EDAC methods, making it suitable for downstream immunofluorescence and immunohistochemistry studies. This property allows researchers to visualize cellular structures and functions while retaining the fluorescent indicator within the cells . This application is particularly valuable in studies investigating cellular responses under various experimental conditions.

Investigating Muscle Physiology

This compound has been utilized to study muscle physiology, particularly in understanding the mechanisms behind muscle contraction and relaxation. Experiments have shown that the length-dependence of muscle potentiation can be assessed using this compound fluorescence, providing insights into the biochemical pathways involved in muscle function .

Case Study Table

Notable Findings from Research

- Fluorescence Ratio Changes : In studies involving isolated ventricular myocytes, immediate changes in fluorescence ratios were observed following ionophore application, indicating rapid shifts in ion concentrations .

- Retention Time Variability : The retention time of this compound within cells can vary significantly based on cell type and temperature, influencing experimental outcomes .

作用机制

The mechanism of action of furaptra involves its binding to magnesium or calcium ions, resulting in a change in its fluorescence properties. The molecular targets of this compound are the magnesium and calcium ions present in the sample. The binding of these ions to this compound induces a conformational change in the compound, leading to a shift in its fluorescence emission. This shift can be measured using fluorescence microscopy or spectroscopy, allowing for the quantification of magnesium or calcium levels.

相似化合物的比较

Furaptra is similar to other fluorescent indicators such as fura-2 and indo-1. it has unique properties that make it particularly suitable for magnesium detection. The key differences between this compound and similar compounds include:

Fura-2: Fura-2 is primarily used for calcium detection, while this compound is optimized for magnesium detection. This compound has a higher affinity for magnesium ions compared to fura-2.

Indo-1: Indo-1 is another calcium indicator with a different fluorescence emission profile. This compound is preferred for magnesium detection due to its higher specificity and sensitivity for magnesium ions.

Similar compounds to this compound include:

- Fura-2

- Indo-1

- Mag-indo-1

- Mag-fluo-4

These compounds are used in various research applications, but this compound’s unique properties make it particularly valuable for studies involving magnesium ions.

生物活性

Furaptra, also known as Mag-Fura-2, is a low-affinity calcium indicator widely utilized in cellular biology for measuring intracellular calcium levels. Its ability to respond rapidly to changes in calcium concentration makes it a valuable tool for studying various biological processes, particularly those involving calcium signaling. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its relatively low affinity for calcium ions (Ca²⁺), with a dissociation constant (Kd) of approximately 50 µM. This property allows it to detect changes in Ca²⁺ concentrations across a broad range, from nanomolar to micromolar levels, depending on the cellular context and experimental conditions . The mechanism involves fluorescence changes upon binding to Ca²⁺, where the intensity of emitted light correlates with the concentration of Ca²⁺ present.

Applications in Research

This compound has been extensively used in various studies to investigate calcium dynamics in different cell types. Below are some notable applications:

- Calcium Transients Measurement : In studies involving frog twitch fibers, this compound was microinjected to measure myoplasmic calcium transients during action potentials (APs). The results indicated that the amplitude of Δ[Ca²⁺] was significantly smaller in dystrophic (mdx) fibers compared to normal fibers, suggesting altered calcium handling in pathological conditions .

- Subcellular Calcium Dynamics : Research demonstrated that this compound could effectively measure Ca²⁺ levels within specific subcellular compartments. The ambient pH was found to influence both high and low affinity binding sites for Ca²⁺, highlighting the need for careful experimental design when interpreting results .

- Comparative Studies : A comparative study using multicompartment modeling analyzed the Ca²⁺ signals measured with this compound against those obtained from aequorin, another calcium indicator. The findings suggested that this compound provides reliable estimates of Ca²⁺ movements during muscle contractions .

Case Study 1: Calcium Dynamics in Myocytes

In a study examining cardiac myocytes, this compound was used to assess the intracellular calcium transients during excitation-contraction coupling. The results indicated that variations in extracellular calcium concentrations significantly affected the amplitude and duration of calcium transients, underscoring the importance of extracellular Ca²⁺ in cardiac function.

Case Study 2: Neurological Applications

This compound has also been applied in neurological research to study synaptic transmission. By monitoring calcium influx during neurotransmitter release, researchers were able to elucidate mechanisms underlying synaptic plasticity and signaling pathways involved in learning and memory.

Data Table: Key Findings from Studies Using this compound

属性

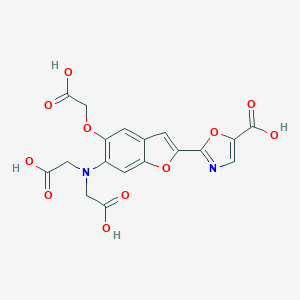

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDURUKZNVHEHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152907 | |

| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120551-15-7 | |

| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。